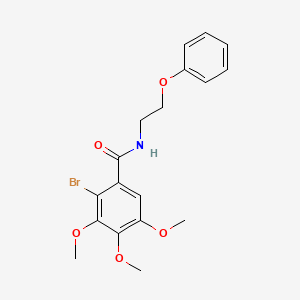
ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as EPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPP belongs to the class of compounds known as prolyl endopeptidase inhibitors, which have been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is thought to be related to its inhibition of prolyl endopeptidase. This enzyme is involved in the degradation of neuropeptides, which are important signaling molecules in the brain. By inhibiting this enzyme, this compound may increase the levels of neuropeptides in the brain, leading to improved cognitive function and reduced symptoms of anxiety and depression.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and mood, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models, suggesting that it may have potential applications in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in scientific research is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the role of prolyl endopeptidase in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain in high purity, which may affect the reproducibility of experiments.
未来方向
There are many potential future directions for research on ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is in the study of the long-term effects of this compound on cognitive function and mood, as well as its potential applications in the treatment of neurological disorders and addiction. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of L-proline with 3-phenylpropylamine to form the intermediate 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound. The synthesis of this compound has been well-established in the literature, and various modifications to the synthesis method have been proposed to improve yield and purity.
科学研究应用
Ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have potential applications in a variety of scientific research areas. One area of interest is in the treatment of neurological disorders, as this compound has been shown to inhibit the activity of prolyl endopeptidase, an enzyme that is involved in the degradation of neuropeptides. This inhibition has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.
Another area of interest is in the study of addiction and drug abuse, as this compound has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines. This has led to the suggestion that this compound may be a potential treatment for drug addiction.
属性
IUPAC Name |
ethyl 1-[(2S)-5-oxopyrrolidine-2-carbonyl]-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-2-28-21(27)22(12-6-9-17-7-4-3-5-8-17)13-15-24(16-14-22)20(26)18-10-11-19(25)23-18/h3-5,7-8,18H,2,6,9-16H2,1H3,(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTDMVCXEDESPG-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCC(=O)N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)[C@@H]2CCC(=O)N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)

![2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4896057.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)

![N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4896083.png)

![ethyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B4896099.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B4896105.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)
![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)